MK-8033 is classified as a small molecular drug and is specifically noted for its role as a dual ATP competitive inhibitor targeting c-Met and Ron receptors. It has been associated with the treatment of solid tumors and is currently under investigation for its efficacy against various forms of cancer .
The synthesis of MK-8033 involves several complex organic reactions that typically require multiple steps to construct its intricate molecular framework. While specific synthetic pathways are proprietary or not fully disclosed in public literature, the general approach includes:
Parameters such as temperature, solvent choice, and reaction time are critical in optimizing yields during these synthetic steps.
The molecular formula of MK-8033 is with a molecular weight of approximately 471.5 g/mol . The structure features:
The compound's 3D structure can be visualized using computational chemistry software to analyze steric interactions and potential binding sites.
MK-8033 undergoes various chemical reactions that are significant for its activity:
These reactions are critical in assessing both efficacy and safety profiles during drug development.
MK-8033 functions primarily by inhibiting the phosphorylation of c-Met and Ron receptors:
Quantitative data from IC50 values indicate high potency against c-Met (IC50 = 1 nM) in preclinical models .
The physical properties of MK-8033 include:
Chemical properties include:
These properties are crucial for formulating effective delivery systems for therapeutic use.
MK-8033 is primarily researched for its applications in oncology:
CAS No.: 864821-90-9
CAS No.: 13836-61-8
CAS No.: 34255-08-8
CAS No.:
CAS No.: 610764-96-0